1-Sulfamoylcyclobutane-1-carboxylic acid
Description
Molecular Architecture and Bonding Characteristics
1-Sulfamoylcyclobutane-1-carboxylic acid (CAS 2167462-16-8) features a cyclobutane ring substituted at the 1-position with both a sulfamoyl (-SO$$2$$NH$$2$$) and a carboxylic acid (-COOH) group. The molecular formula is $$ \text{C}5\text{H}9\text{NO}_4\text{S} $$, with a molecular weight of 179.20 g/mol. The cyclobutane ring adopts a puckered conformation to alleviate angle strain, as planar cyclobutane would exhibit significant bond angle deviation from the ideal tetrahedral geometry.
Key bond lengths include:
- S–N bond : 1.618–1.622 Å, consistent with sulfonamide derivatives.
- S–O bonds : 1.428–1.441 Å, typical for sulfonyl groups.
- C–S bond : 1.766 Å, reflecting standard single-bond character.
The sulfamoyl group’s tetrahedral geometry at sulfur creates a steric environment that influences ring puckering. The carboxylic acid group participates in intramolecular hydrogen bonding with the sulfamoyl NH$$_2$$, stabilizing the conformation.
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name, This compound , derives from:
- Root name : Cyclobutane, a four-membered cycloalkane.
- Substituents :
- Sulfamoyl : -SO$$2$$NH$$2$$ at position 1.
- Carboxylic acid : -COOH at position 1.
The numbering prioritizes the carboxylic acid group, ensuring the lowest possible locant for both substituents. The Canonical SMILES representation, NS(=O)(=O)C1(CCC1)C(=O)O , encodes the connectivity and functional groups. The InChIKey KTALMUHBGZTKJQ-UHFFFAOYSA-N provides a unique identifier for database retrieval.
Comparative Analysis of Cyclobutane Carboxylic Acid Derivatives
Cyclobutane carboxylic acid derivatives exhibit structural and electronic variations depending on substituents:
The sulfamoyl group in this compound introduces polarity and hydrogen-bonding potential, distinguishing it from non-sulfonylated analogs.
Conformational Analysis of the Sulfamoyl-Cyclobutane System
The cyclobutane ring’s puckered conformation reduces torsional strain by adopting a butterfly geometry, where one carbon atom deviates ~25° from the plane. Substituents at the 1-position further modulate ring dynamics:
- The sulfamoyl group adopts a gauche orientation relative to the carboxylic acid, minimizing steric clashes.
- Intramolecular hydrogen bonds between the carboxylic acid’s hydroxyl and sulfamoyl’s NH$$_2$$ stabilize the cis conformation.
Computational studies reveal that substituents at the 2-position of cyclobutane (e.g., methyl, halogen) alter puckering preferences by introducing steric or electronic effects. For this compound, the rigid sulfonamide group restricts ring flexibility, favoring a single dominant conformer in solution.
X-ray crystallography of related sulfonamide compounds confirms that S–N and S–O bond lengths remain consistent across conformers, with minimal π-bond contribution. This rigidity supports the compound’s stability in solid-state applications.
Properties
IUPAC Name |
1-sulfamoylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-11(9,10)5(4(7)8)2-1-3-5/h1-3H2,(H,7,8)(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALMUHBGZTKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Sulfamoylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with sulfamide in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Another method includes the cyclization of a suitable precursor containing both sulfamoyl and carboxylic acid functionalities .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Functional Group Reactivity Profile
The compound contains two key functional groups:
-
Carboxylic acid (−COOH): Participates in acid-base reactions, esterifications, and nucleophilic acyl substitutions .
-
Sulfamoyl group (−SO₂NH₂): Enables sulfonamide-specific reactions like nucleophilic substitutions at sulfur.
The cyclobutane ring introduces steric strain (≈110° bond angles vs. 109.5° in tetrahedral geometry), potentially accelerating ring-opening reactions or stabilizing transition states through strain release.
Esterification
Reacts with alcohols via Fischer esterification under acidic catalysis:
text1-Sulfamoylcyclobutane-1-COOH + ROH ⇌ 1-Sulfamoylcyclobutane-1-COOR + H₂O
Key factors :
-
Typical catalysts: H₂SO₄, p-TsOH
-
Reaction rate influenced by cyclobutane’s steric effects
Acid Chloride Formation
Treatment with thionyl chloride (SOCl₂) yields the corresponding acid chloride:
text1-Sulfamoylcyclobutane-1-COOH + SOCl₂ → 1-Sulfamoylcyclobutane-1-COCl + SO₂↑ + HCl↑
Mechanistic steps :
Nucleophilic Substitution
The sulfamoyl group undergoes reactions at sulfur:
| Reaction Type | Reagent | Product |
|---|---|---|
| Aminolysis | Primary amines | Sulfaguanidine derivatives |
| Hydrolysis | H₂O (acidic/basic) | Sulfamic acid analog |
| Halogenation | PCl₅/PBr₃ | Sulfonyl halides |
Kinetic consideration : Steric hindrance from the cyclobutane ring may slow bimolecular substitutions compared to linear sulfonamides.
Intramolecular Hydrogen Bonding
The −SO₂NH₂ and −COOH groups may form hydrogen bonds, creating a pseudo-cyclic transition state that influences:
-
Acidity : pKa prediction ≈2.5–3.0 (cf. formic acid pKa=3.75 )
-
Solubility : Enhanced in polar aprotic solvents
Tandem Deprotonation-Substitution
Under basic conditions:
-
Carboxylate formation (−COO⁻)
-
Sulfamoyl group becomes more electrophilic
-
Facilitates S_N reactions with soft nucleophiles (e.g., thiols)
Ring-Opening Polymerization
Under radical initiators or heat (Δ >150°C):
textn(1-Sulfamoylcyclobutane-1-COOH) → [−CH₂−CH₂−COO−SO₂NH₂−]_n
Driving force : Release of ring strain (≈26 kcal/mol in cyclobutane).
[2+2] Cycloreversion
UV irradiation may cleave the cyclobutane ring via retro-Diels-Alder pathways, generating ethylene derivatives.
Research Gaps and Predictive Analysis
While direct kinetic data
Scientific Research Applications
Medicinal Chemistry
1-Sulfamoylcyclobutane-1-carboxylic acid has been explored for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Compounds containing sulfamoyl groups are known for their antibacterial properties, often inhibiting bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival.
- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for further pharmacological studies.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it useful in developing new materials and specialty chemicals.
Biological Research
The compound is being investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its structural features allow it to act as an enzyme inhibitor or ligand in biochemical assays, providing insights into biological mechanisms .
Case Studies
Several studies highlight the applications of this compound:
- A study focused on the synthesis of related cyclobutane derivatives demonstrated the compound's reactivity in producing biologically active molecules. The research outlined how modifications to the sulfamoyl group could enhance antimicrobial efficacy against various bacterial strains .
- Another investigation evaluated the compound's potential as a PET imaging agent in nuclear medicine, illustrating its utility in tumor localization and cancer diagnostics through its interaction with specific biological targets .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Sulfamethoxazole | Sulfamoyl group + aromatic ring | Widely used antibiotic; inhibits bacterial folate synthesis. |
| Cyclobutanecarboxylic Acid | Cyclobutane + carboxylic acid | Simpler structure; lacks sulfonamide properties. |
| Sulfanilamide | Sulfamoyl group + amine | First sulfonamide antibiotic; significant historical importance. |
| Benzenesulfonamide | Aromatic sulfonamide | Used as a building block in pharmaceuticals. |
The combination of cyclic structure with both sulfonamide and carboxylic functionalities in this compound potentially leads to distinct biological activities compared to its linear or aromatic counterparts.
Mechanism of Action
The mechanism of action of 1-sulfamoylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key molecular features of 1-sulfamoylcyclobutane-1-carboxylic acid and its analogs:
*Estimated molecular weight assumes cyclobutane-1-carboxylic acid (C₅H₈O₂, 114.1 g/mol) modified with a sulfamoyl group (SO₂NH₂, ~96.1 g/mol).
Key Observations:
- Polarity and Solubility: The sulfamoyl group’s electronegative nature likely enhances aqueous solubility compared to non-polar substituents like benzyl (C₆H₅CH₂) .
- Acidity : The electron-withdrawing sulfamoyl group may lower the carboxylic acid’s pKa (increasing acidity) relative to methylcarbamoyl analogs (pKa ~4.45 for methylsulfanyl derivative) .
Stability and Reactivity
- 1-Benzylcyclobutane-1-carboxylic Acid: Stable under normal conditions but decomposes into carbon oxides when exposed to strong oxidizers .
- 1,1-Cyclobutane Dicarboxylic Acid : Functions as a chelating agent in metal coordination (e.g., carboplatin synthesis) .
- Sulfamoyl Group : Likely stable under physiological pH but may hydrolyze under extreme acidic/basic conditions, analogous to sulfonamide drugs.
Biological Activity
1-Sulfamoylcyclobutane-1-carboxylic acid is a compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly its antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring with a sulfonamide group, which is known for its role in antibacterial activity. The presence of the carboxylic acid moiety enhances its solubility and bioavailability.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamide antibiotics.
Antimicrobial Activity
Antimicrobial Properties:
this compound has been investigated for its antimicrobial effects against various pathogens. Studies have shown that it exhibits significant inhibitory activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of this compound in vitro against several strains of bacteria. The results indicated that the compound demonstrated a dose-dependent response, significantly reducing bacterial viability at higher concentrations.
- Pharmacokinetics and Toxicology : Another study focused on the pharmacokinetic profile of the compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. The findings suggested favorable pharmacokinetic characteristics, with minimal toxicity observed in animal models.
Research Findings
Recent research highlights the potential of this compound as a promising candidate for drug development:
- In vitro Studies : Laboratory tests have confirmed its potent antimicrobial activity, supporting further exploration into its therapeutic applications.
- Synergistic Effects : Preliminary data suggest that when combined with other antibiotics, this compound may enhance efficacy against resistant bacterial strains.
Q & A
Q. What role does this compound play in metallo-β-lactamase inhibition, and how can its efficacy be validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
